2-(Ethylthio)-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine dimaleate
2-(Ethylthio)-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine dimaleate
Thiethylperazine Maleate is the maleate salt form of triethylperazine, a piperazine phenothiazine derivative and a dopamine antagonist used as antiemetic. Thiethylperazine blocks postsynaptic dopamine 2 (D2) receptors in the medullary chemoreceptor trigger zone (CTZ), thereby decreasing stimulation of the vomiting center in the brain. Peripherally, thiethylperazine blocks the vagus nerve in the gastrointestinal tract. In addition, this agent also shows antagonistic activities mediated through muscarinic receptors, H1-receptors, and alpha(1)-receptors.
A dopamine antagonist that is particularly useful in treating the nausea and vomiting associated with anesthesia, mildly emetic cancer chemotherapy agents, radiation therapy, and toxins. This piperazine phenothiazine does not prevent vertigo or motion sickness. (From AMA Drug Evaluations Annual, 1994, p457)
A dopamine antagonist that is particularly useful in treating the nausea and vomiting associated with anesthesia, mildly emetic cancer chemotherapy agents, radiation therapy, and toxins. This piperazine phenothiazine does not prevent vertigo or motion sickness. (From AMA Drug Evaluations Annual, 1994, p457)
Brand Name:
Vulcanchem
CAS No.:
1179-69-7
VCID:
VC0545196
InChI:
InChI=1S/C22H29N3S2.C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O
Molecular Formula:
C30H37N3O8S2
Molecular Weight:
515.7 g/mol
2-(Ethylthio)-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine dimaleate
CAS No.: 1179-69-7
Inhibitors
VCID: VC0545196
Molecular Formula: C30H37N3O8S2
Molecular Weight: 515.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1179-69-7 |
---|---|
Product Name | 2-(Ethylthio)-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine dimaleate |
Molecular Formula | C30H37N3O8S2 |
Molecular Weight | 515.7 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
Standard InChI | InChI=1S/C22H29N3S2.C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Standard InChIKey | RVBRTNPNFYFDMZ-SPIKMXEPSA-N |
Isomeric SMILES | [H+].[H+].[H+].[H+].CCSC1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C\C(=O)[O-])\C(=O)[O-].C(=C\C(=O)[O-])\C(=O)[O-] |
SMILES | CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES | [H+].[H+].[H+].[H+].CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-] |
Appearance | Solid powder |
Description | Thiethylperazine Maleate is the maleate salt form of triethylperazine, a piperazine phenothiazine derivative and a dopamine antagonist used as antiemetic. Thiethylperazine blocks postsynaptic dopamine 2 (D2) receptors in the medullary chemoreceptor trigger zone (CTZ), thereby decreasing stimulation of the vomiting center in the brain. Peripherally, thiethylperazine blocks the vagus nerve in the gastrointestinal tract. In addition, this agent also shows antagonistic activities mediated through muscarinic receptors, H1-receptors, and alpha(1)-receptors. A dopamine antagonist that is particularly useful in treating the nausea and vomiting associated with anesthesia, mildly emetic cancer chemotherapy agents, radiation therapy, and toxins. This piperazine phenothiazine does not prevent vertigo or motion sickness. (From AMA Drug Evaluations Annual, 1994, p457) |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 1420-55-9 (Parent) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Toresten; Tresten; Torecan maleate; Torecan bimaleate; Torecan dimaleate; Thiethylperazine Maleate |
Reference | 1: Mendenhall A, Hoyt DB. Incompatibility of ketorolac tromethamine with haloperidol lactate and thiethylperazine maleate. Am J Hosp Pharm. 1994 Dec 1;51(23):2964. PubMed PMID: 7879809. 2: Corea RT. Dislocation of temporomandibular joints resulting from thiethylperazine maleate therapy. Ceylon Med J. 1984 Jun;29(2):117-8. PubMed PMID: 6529785. 3: LOVELACE FR, POE MF, DORNETTE WH. A CLINICAL EVALUATION OF THE ANTIEMETIC PROPERTIES OF THIETHYLPERAZINE MALEATE. Anesth Analg. 1963 Nov-Dec;42:653-7. PubMed PMID: 14071390. 4: GORDON ES, GOLDBERG M, CHOSY GJ. EVALUATION OF THIETHYLPERAZINE MALEATE. JAMA. 1963 Oct 5;186:61-2. PubMed PMID: 14046660. 5: DOBKIN AB, ROBIDOUX HJ Jr, ISRAEL JS. Circulatory response to tilt with hydroxyzine, thiethylperazine maleate, SA 97. and perphenazine. Anesth Analg. 1963 Mar-Apr;42:225-31. PubMed PMID: 14028223. |
PubChem Compound | 13234209 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume